GM3
Overview
Description
GM3, also known as monosialodihexosylganglioside, is a glycosphingolipid composed of a ceramide backbone linked to a sialylated trisaccharide. It is the simplest ganglioside and serves as a precursor for more complex gangliosides. This compound is predominantly found in the outer leaflet of the plasma membrane and plays a crucial role in cell-cell communication, signal transduction, and modulation of cell growth and differentiation .
Scientific Research Applications
GM3 has a wide range of scientific research applications:
Mechanism of Action
Target of Action
GM3, a type of ganglioside, is a sialylated glycolipid primarily present on the cell surface membrane . It plays a crucial role in various cellular signaling events . The primary targets of this compound are receptor tyrosine kinases (RTKs) located in the plasma membrane . These RTKs are involved in cell-cell and cell-matrix interactions . This compound is also recognized as a tumor-associated carbohydrate antigen (TACA) due to its over-expression on tumor cells, making it a potential target for anticancer vaccines or immunotherapies .
Mode of Action
This compound interacts with its targets, primarily RTKs, modulating their signal transduction . It has been shown to inhibit cell growth, the function of growth factor receptors, and the generation of cytokines by T cells . In the context of cancer, this compound and other gangliosides can be shed by tumor cells into the tumor microenvironment, where they impact anti-tumor immunity and promote tumor progression .
Biochemical Pathways
This compound is synthesized in the Golgi apparatus and then transported to the plasma membrane, where it functions in cellular signaling . It is involved in a variety of cellular functions, including membrane curvature, receptor localization and signaling, calcium homeostasis, autophagy, and apoptosis . In certain diseases, such as Alzheimer’s, reducing this compound accumulation has been shown to alleviate amyloid neuropathology .
Pharmacokinetics
Research has shown that the use of nanocarriers, such as reconstituted high-density lipoprotein (rhdl), can enhance the efficacy of traditional antiatherosclerotic drugs, suggesting a potential method for improving the bioavailability of this compound .
Result of Action
The action of this compound results in a variety of cellular effects. In the context of cancer, this compound can suppress immune recognition, allowing tumor cells to evade the immune system . It has also been shown to inhibit natural killer (NK) cell activity in vitro . In Alzheimer’s disease, reducing this compound accumulation has been shown to stabilize remote memory consolidation .
Action Environment
The action of this compound is influenced by the cellular and extracellular environment. For instance, the presence of this compound in the outer leaflet of the plasma membrane allows it to participate in cell-cell and cell-matrix interactions . Additionally, the distribution and species compositions of gangliosides, including this compound, can be altered during certain disease development and manifestations . The environment of the tumor microenvironment can also influence the action of this compound .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Ganglioside GM3 is involved in multiple cellular signaling by modulating the activities of integrin, insulin receptor, and epidermal growth factor receptor . It interacts with various proteins on cell membranes and is involved in various biological phenomena, including cell proliferation, cell motility, and immune responses .
Cellular Effects
Ganglioside this compound has a remarkable diversity of biological functions depending not only on the presence or absence of sialic acid, but also on the glycan structure . It is believed to form membrane microdomains, which are functional assemblies of ganglioside this compound, membrane proteins, and cholesterol . These microdomains are involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of ganglioside this compound involves its interaction with various biomolecules. For example, it can bind to proteins on the cell membrane and modulate their activities . It can also influence gene expression and cellular metabolism through its involvement in membrane microdomains .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ganglioside this compound can change over time. For example, it has been observed that the growth-promoting effect of this compound analogues on Had-1 cells can be dramatically altered depending upon the position of the alkyne tag .
Metabolic Pathways
Ganglioside this compound is involved in the metabolic series of a glycosphingolipid family containing sialic acids . It interacts with various enzymes and cofactors in these metabolic pathways .
Subcellular Localization
Ganglioside this compound is localized in various compartments or organelles within the cell . Its activity or function can be influenced by its subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GM3 involves multiple steps, starting with the preparation of suitably protected lactoside diol, which is glycosylated with sialyl xanthate to yield the α-sialyl trisaccharide. This intermediate is then condensed with azidosphingosine using a promoter such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The resulting glycolipid is reduced with triphenylphosphine and subsequently acylated with octadecanoic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Finally, deprotection steps yield the target this compound .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and low natural abundance. Chemical synthesis and chemoenzymatic methods are employed to produce this compound in larger quantities. These methods involve the use of glycosyltransferases and sialyltransferases to achieve regio- and stereoselective glycosylation, followed by purification using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: GM3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form derivatives with altered biological activities.
Reduction: Reduction of this compound can lead to the formation of lyso-GM3, which lacks the fatty acid moiety.
Substitution: Substitution reactions can introduce functional groups such as alkyne tags, enhancing its utility in chemical biology.
Common Reagents and Conditions:
Oxidation: Reagents like periodate can be used for oxidation.
Reduction: Reducing agents such as sodium borohydride or triphenylphosphine are commonly used.
Substitution: Alkyne tags can be introduced using reagents like propargyl bromide under basic conditions.
Major Products:
Oxidation: Oxidized this compound derivatives.
Reduction: Lyso-GM3.
Substitution: Alkyne-tagged this compound analogues.
Comparison with Similar Compounds
GM1: A more complex ganglioside with additional sugar residues.
GM2: Contains one less sugar residue compared to GM1.
GD3: A disialoganglioside with two sialic acid residues.
Comparison:
Uniqueness: GM3 is the simplest ganglioside and serves as a precursor for more complex gangliosides. Its simplicity allows for easier synthesis and modification.
Biological Functions: this compound has unique roles in cell signaling and immune modulation, which are distinct from the functions of more complex gangliosides
Properties
IUPAC Name |
sodium;(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H108N2O21.Na/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(69)61-40(41(66)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-77-56-51(73)50(72)53(45(37-64)79-56)80-57-52(74)55(49(71)44(36-63)78-57)82-59(58(75)76)34-42(67)47(60-39(3)65)54(81-59)48(70)43(68)35-62;/h30,32,40-45,47-57,62-64,66-68,70-74H,4-29,31,33-38H2,1-3H3,(H,60,65)(H,61,69)(H,75,76);/q;+1/p-1/b32-30+;/t40-,41+,42-,43+,44+,45+,47+,48+,49-,50+,51+,52+,53+,54+,55-,56+,57-,59-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQRTSSCXQEZNW-BLVJLEROSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H107N2NaO21 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1203.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
A: GM3 ganglioside interacts with a variety of targets, exerting its effects through different mechanisms. One prominent target is the epidermal growth factor receptor (EGFR). This compound binds to N-linked glycans with multiple N-acetylglucosamine (GlcNAc) termini on EGFR, leading to inhibition of EGF-induced EGFR tyrosine kinase activity. [] This interaction disrupts EGFR signaling, impacting downstream pathways involved in cell proliferation and motility. [, ]
ANone: The structure of this compound ganglioside consists of a ceramide lipid anchor linked to an oligosaccharide head group. The ceramide portion comprises a sphingosine base and a fatty acid chain. The oligosaccharide head group is composed of sialic acid (N-acetylneuraminic acid, NeuAc), galactose (Gal), and glucose (Glc).
ANone: The material compatibility, stability, and performance of this compound ganglioside depend on various factors, including:
A: this compound ganglioside is not an enzyme and does not possess catalytic properties. It primarily functions as a signaling molecule and receptor modulator, influencing various cellular processes such as cell growth, differentiation, adhesion, and motility. [, , , ]
ANone: While computational studies specifically on this compound are limited, computational approaches have been employed to investigate gangliosides in general. Molecular dynamics simulations and docking studies have been used to explore the interactions of gangliosides with proteins and membranes. These studies provide insights into the structural features of gangliosides that govern their binding affinities and biological activities.
A: The structure of this compound significantly influences its activity, and even minor modifications can alter its biological effects. For instance, the sialic acid moiety of this compound is crucial for its interaction with certain receptors. * N-acetylneuraminic acid (NeuAc) vs. N-glycolylneuraminic acid (NeuGc): The presence of NeuAc versus NeuGc in the sialic acid moiety can influence the biological activity of this compound. For example, this compound containing NeuGc has been shown to be more immunogenic than this compound with NeuAc. [, , ]
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